5-Isobutyl-1,2,4-oxadiazole-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(2-methylpropyl)-1,2,4-oxadiazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-4(2)3-5-8-6(7(10)11)9-12-5/h4H,3H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQJMWDCJBAZJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=NO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reactivity of 5 Isobutyl 1,2,4 Oxadiazole 3 Carboxylic Acid
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional handle that allows for the synthesis of various derivatives, including esters, amides, and more reactive intermediates like acid halides.
Esterification Reactions
Esterification of 1,2,4-oxadiazole-3-carboxylic acids can be achieved through several standard synthetic methods. These reactions are crucial for modifying the compound's polarity and steric properties.
Acid-Catalyzed Esterification (Fischer Esterification): This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is an equilibrium process, often requiring a large excess of the alcohol or removal of water to drive the reaction to completion.
Coupling Agent-Mediated Esterification: A more versatile approach involves the use of coupling reagents that activate the carboxylic acid. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or Dicyclohexylcarbodiimide (DCC), often in the presence of an activating agent like 4-Dimethylaminopyridine (DMAP), facilitate the formation of an active ester intermediate that readily reacts with an alcohol under mild conditions. chim.it This method is particularly suitable for sensitive substrates.
Microwave-Assisted Synthesis: The efficiency of esterification can be significantly enhanced using microwave irradiation. For instance, reacting a 1,2,4-oxadiazole (B8745197) carboxylic acid with an amidoxime (B1450833) in the presence of a coupling agent like HBTU and a non-nucleophilic base like PS-BEMP in acetonitrile (B52724) can yield the desired ester rapidly. acs.org
Table 1: Representative Esterification Conditions for Heterocyclic Carboxylic Acids
| Method | Reagents & Catalyst | Solvent | Conditions | Product |
|---|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., Ethanol), H₂SO₄ (catalytic) | Ethanol (excess) | Reflux | Ethyl 5-isobutyl-1,2,4-oxadiazole-3-carboxylate |
| Coupling Agent | Alcohol, EDC/DMAP | Dichloromethane (DCM) | Room Temperature | Corresponding Ester |
Amidation Reactions
The conversion of the carboxylic acid to an amide is a fundamental transformation in medicinal chemistry. This is typically accomplished by reacting the carboxylic acid with a primary or secondary amine using a peptide coupling agent.
Commonly used coupling agents include:
Carbodiimides: EDC and DCC are frequently used.
Uronium/Guanidinium Salts: Reagents such as HBTU, HATU, and TBTU are highly efficient and widely employed for forming amide bonds. nih.gov
Phosphonium Salts: BOP and PyBOP are also effective activators.
The reaction generally proceeds by activating the carboxylic acid, which is then attacked by the amine nucleophile. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is often added to neutralize any acid formed during the reaction. lookchemmall.com
Table 2: Common Coupling Agents for Amidation of 5-Isobutyl-1,2,4-oxadiazole-3-carboxylic Acid
| Coupling Agent | Additive/Base | Solvent | General Conditions |
|---|---|---|---|
| HBTU | DIPEA or Hünig's Base | DMF or DCM | Room Temperature, 1-2 h |
| HATU | DIPEA or Collidine | DMF | Room Temperature |
Reduction and Decarboxylation Pathways
The carboxylic acid group can be chemically modified through reduction or completely removed via decarboxylation.
Reduction: The carboxylic acid can be reduced to a primary alcohol, (5-isobutyl-1,2,4-oxadiazol-3-yl)methanol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common choice for reducing carboxylic acids. chemguide.co.uk The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uk It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids. chemguide.co.uk
Decarboxylation: The removal of the carboxyl group (protodecarboxylation) from heteroaromatic carboxylic acids can be challenging and often requires harsh conditions. acs.org However, transition metal-catalyzed methods have been developed to facilitate this process under milder conditions. Silver-catalyzed decarboxylation, using a catalyst like silver carbonate (Ag₂CO₃) in a solvent such as DMSO, has proven effective for a variety of heteroaromatic carboxylic acids. acs.orgorganic-chemistry.org This method can also be used for selective mono-decarboxylation of dicarboxylic acids. acs.org Another approach involves heating the acid in a high-boiling point solvent like sulfolane, sometimes with a base such as DBU, which can promote decarboxylation at high temperatures. acs.org
Formation of Acid Halides and Anhydrides
To increase the reactivity of the carboxylic acid for subsequent nucleophilic substitution, it can be converted into an acid halide or an anhydride.
Acid Halides: The most common acid halides are acid chlorides, which are typically synthesized by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.gov These reagents convert the hydroxyl group of the carboxylic acid into a good leaving group, facilitating nucleophilic attack by the chloride ion. The resulting 5-isobutyl-1,2,4-oxadiazole-3-carbonyl chloride is a highly reactive intermediate that can be readily used to form esters, amides, and other derivatives.
Anhydrides: Anhydrides can be formed by reacting the carboxylic acid with an acid chloride or another anhydride. Symmetrical anhydrides can be prepared by dehydrating two equivalents of the carboxylic acid, often using a strong dehydrating agent.
These activated intermediates are generally not isolated and are used in situ for further transformations.
Reactivity and Functionalization of the 1,2,4-Oxadiazole Ring System
The 1,2,4-oxadiazole ring is characterized by low aromaticity and a weak O–N bond, making it prone to various rearrangement and ring-opening reactions, especially under thermal, photochemical, or basic conditions. researchgate.netosi.lv These reactions often lead to the formation of more stable heterocyclic systems. researchgate.net
Ring-Opening and Rearrangement Reactions
Several key rearrangement reactions are characteristic of the 1,2,4-oxadiazole core.
Boulton–Katritzky Rearrangement (BKR): This is a well-studied thermal rearrangement that involves an intramolecular nucleophilic substitution. chim.itnih.gov The reaction requires a side chain at the C3 position containing a nucleophilic center. This nucleophile attacks the electrophilic N2 atom of the oxadiazole ring, leading to the cleavage of the weak O-N bond and the formation of a new, more stable heterocyclic ring. chim.it The outcome of the BKR depends on the nature of the side chain, and can lead to various heterocycles like 1,2,3-triazoles or imidazoles. chim.it
Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC): This mechanism involves the initial attack of an external nucleophile at an electrophilic carbon atom of the ring (typically C5), followed by the opening of the oxadiazole ring to form an open-chain intermediate. researchgate.net Subsequent intramolecular cyclization leads to a new heterocyclic system. For example, reactions of 1,2,4-oxadiazoles with hydrazine (B178648) can proceed via an ANRORC pathway to produce 3-amino-1,2,4-triazoles. nih.gov The mechanism and regioselectivity of ANRORC reactions have been studied in detail, particularly with nucleophiles like methylhydrazine. rsc.org
Photochemical Rearrangements: Upon UV irradiation, the labile O-N bond of the 1,2,4-oxadiazole ring can cleave, generating reactive intermediates that can rearrange into various isomers. chim.it Depending on the reaction conditions and substituents, this can lead to the formation of regioisomeric 1,2,4-oxadiazoles or other heterocycles like 1,3,4-oxadiazoles. chim.it
Nucleophilic and Electrophilic Functionalization of the Oxadiazole Core
The 1,2,4-oxadiazole nucleus is an electron-deficient heterocyclic system, which makes it prone to nucleophilic attack while generally unreactive toward electrophilic substitution. chim.it The carbon atoms of the ring possess electrophilic character, whereas the nitrogen atoms, particularly N-4, exhibit nucleophilic properties. chim.it The presence of the electron-withdrawing carboxylic acid group at the C3 position is expected to further enhance the electrophilicity of the ring carbons, making them more susceptible to reactions with nucleophiles.
Nucleophilic attacks are more common than electrophilic attacks on the oxadiazole ring due to its high electrophilicity. chim.it This reactivity underpins several key transformations:
Nucleophilic Aromatic Substitution (SNAr): While not directly reported for this compound, analogous 1,2,4-oxadiazoles bearing suitable leaving groups can undergo SNAr reactions. The C3 and C5 positions are the primary sites for such attacks.
Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC): This is a characteristic reaction pathway for many electron-deficient heterocycles, including 1,2,4-oxadiazoles. researchgate.net The reaction is initiated by the addition of a nucleophile (e.g., an amine or hydrazine) to an electrophilic carbon atom (C3 or C5), leading to the opening of the oxadiazole ring. Subsequent intramolecular rearrangement and cyclization result in the formation of a new heterocyclic system. The specific outcome of an ANRORC reaction is highly dependent on the nature of the nucleophile and the substituents on the oxadiazole core.
In contrast, electrophilic functionalization of the 1,2,4-oxadiazole core is rare. The electron-deficient nature of the ring deactivates it towards attack by electrophiles. Reactions such as nitration or Friedel-Crafts alkylation on the heterocyclic core are generally not feasible under standard conditions.
Formation of Analogues and Derivatives with Modified Substituents
The generation of analogues and derivatives of this compound can be achieved by modifying the substituents at both the C3 and C5 positions, or by transforming the carboxylic acid moiety itself. The most prevalent synthetic strategies for the 1,2,4-oxadiazole core involve the cyclization of amidoxime derivatives. nih.govnih.gov
Modification at the C5 Position: To create analogues with different groups at the C5 position, one would start with a different nitrile to form the corresponding amidoxime. For instance, reacting isovaleronitrile (B1219994) (to yield the isobutyl group) with hydroxylamine (B1172632) produces the necessary amidoxime precursor for the parent compound. By substituting isovaleronitrile with other alkyl or aryl nitriles, a diverse library of C5-substituted analogues can be synthesized, while retaining the carboxylic acid at C3.
Modification at the C3 Position: The substituent at the C3 position is derived from the acylating agent used in the cyclization step. The synthesis of the parent compound would involve the reaction of isovaleramidoxime with an activated derivative of oxalic acid (e.g., oxalyl chloride or an ester thereof). To introduce different functionalities at the C3 position, one could employ a variety of other carboxylic acids or their activated forms (like acyl chlorides) in the reaction with isovaleramidoxime. nih.gov
Derivatization of the Carboxylic Acid: The carboxylic acid group at C3 is a versatile handle for further functionalization. Standard organic transformations can be applied to generate a wide array of derivatives.
| Derivative Type | Reagents and Conditions | Resulting Functional Group |
| Ester | Alcohol (e.g., Methanol (B129727), Ethanol), Acid catalyst (e.g., H₂SO₄) | -COOR |
| Amide | Amine (e.g., RNH₂), Coupling agent (e.g., DCC, EDC) | -CONHR |
| Acyl Halide | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | -COX (X = Cl) |
| Acyl Hydrazide | Hydrazine (N₂H₄) | -CONHNH₂ |
These derivatization reactions allow for the introduction of various alkyl, aryl, or heterocyclic moieties, significantly expanding the chemical space around the core scaffold. nih.gov For example, a series of 3,5-diaryl-1,2,4-oxadiazole derivatives has been constructed by functionalizing a hydrazide intermediate at the C5 position. nih.gov
Transformations at the Isobutyl Side Chain
Selective Side-Chain Functionalization
Direct and selective functionalization of the isobutyl side chain on the 5-position of the 1,2,4-oxadiazole ring is a challenging transformation that is not extensively documented in the literature for this specific compound. The 1,2,4-oxadiazole ring is known to be relatively unstable and can undergo ring-opening under harsh reaction conditions, which limits the available synthetic methodologies. researchgate.net However, several strategies, proven effective for other aromatic and heteroaromatic systems, can be proposed as potential routes for modifying the isobutyl group.
Oxidation: The carbon atom of the isobutyl group attached to the oxadiazole ring is analogous to a benzylic position. This "benzylic-like" C-H bond is potentially susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid are known to oxidize alkyl side chains on aromatic rings to carboxylic acids, provided a benzylic hydrogen is present. libretexts.org Applying such conditions to this compound could potentially oxidize the isobutyl group at the tertiary carbon, leading to 5-(1-carboxy-1-methylethyl)-1,2,4-oxadiazole-3-carboxylic acid, although the stability of the oxadiazole ring under these harsh oxidative conditions would be a primary concern.
Radical Halogenation: Free radical halogenation, using reagents such as N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), is a common method for functionalizing alkyl chains. drishtiias.com This reaction would likely proceed with some selectivity for the tertiary C-H bond of the isobutyl group due to the relative stability of the resulting tertiary radical. This would yield a bromide that could serve as a handle for subsequent nucleophilic substitution or elimination reactions, providing a pathway to introduce a variety of functional groups like hydroxyl, amino, or an alkene.
Transition Metal-Catalyzed C-H Activation: Modern synthetic methods involving transition-metal-catalyzed C-H activation offer a powerful, though speculative, route for the selective functionalization of C(sp³)–H bonds. nih.govrsc.org Palladium, rhodium, or copper catalysts could potentially be employed to direct the functionalization of the isobutyl side chain. For example, a directed C-H activation could lead to arylation, amination, or acetoxylation at a specific position on the alkyl chain, although developing a suitable directing group strategy for this substrate would be necessary.
| Proposed Transformation | Reagents/Catalysts | Potential Product Type | Key Challenge |
| Side-Chain Oxidation | KMnO₄ or H₂CrO₄ | Carboxylic Acid | Stability of the oxadiazole ring |
| Radical Halogenation | NBS, AIBN/light | Alkyl Halide | Selectivity and potential for multiple halogenations |
| C-H Activation | Pd, Rh, or Cu catalysts | Arylated, aminated, or oxygenated side chain | Undeveloped for this specific substrate; requires catalyst and condition screening |
Mechanistic Investigations of Key Reactions Involving this compound
While specific mechanistic studies on this compound are not prominent, the reactivity of the 1,2,4-oxadiazole scaffold has been investigated through both experimental and computational methods, particularly using Density Functional Theory (DFT). nih.govnih.gov These studies provide a framework for understanding the plausible reaction mechanisms for this compound.
The key reactions of 1,2,4-oxadiazoles often involve heterocyclic rearrangements, which are driven by the inherent low aromaticity and the weak, cleavable O-N bond within the ring. chim.it DFT calculations have been instrumental in elucidating the complex energy landscapes of these transformations.
Boulton-Katritzky (BK) Rearrangement: This is a well-studied thermal rearrangement in which a 1,2,4-oxadiazole, bearing a three-atom side chain with a nucleophilic terminal atom at the C3 position, rearranges to a new heterocycle. chim.itnih.gov The mechanism involves an intramolecular nucleophilic attack of the side-chain's terminal atom onto the N2 atom of the oxadiazole ring. chim.it This is followed by the cleavage of the weak O-N bond, leading to a ring-opened intermediate that subsequently cyclizes to form the new heterocyclic product. DFT studies have helped to map the potential energy surfaces of these rearrangements, identifying the transition states and intermediates and explaining the observed product distributions. nih.gov
Photochemical Rearrangements: Upon UV irradiation, 1,2,4-oxadiazoles can undergo a variety of rearrangements. DFT calculations have been used to study the photoinduced transformations of substituted 1,2,4-oxadiazoles, rationalizing the competition between different reaction pathways. nih.gov These pathways include:
Ring Contraction-Ring Expansion (RCRE): Leading to regioisomeric products.
Internal-Cyclization Isomerization (ICI): Another route to different isomers.
Migration-Nucleophilic Attack-Cyclization (MNAC): A pathway involving substituent migration. nih.govnih.gov
The calculations help to understand how the excited state evolves and how the stability of various ground-state intermediates and transition states dictates the final product selectivity. nih.gov For this compound, the electronic nature of the carboxylic acid and the steric bulk of the isobutyl group would be expected to influence the relative energies of the intermediates and transition states in any such rearrangement, thereby controlling the reaction outcome.
Spectroscopic and Advanced Analytical Methodologies for Research Grade Characterization of 5 Isobutyl 1,2,4 Oxadiazole 3 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy for 5-Isobutyl-1,2,4-oxadiazole-3-carboxylic acid allows for the identification and confirmation of all proton-bearing fragments of the molecule. The spectrum is characterized by distinct signals corresponding to the isobutyl group and the carboxylic acid proton.
The isobutyl moiety presents a characteristic set of signals:
A doublet for the six chemically equivalent methyl (CH₃) protons, resulting from coupling with the adjacent methine proton.
A multiplet for the single methine (CH) proton, split by the six methyl protons and the two methylene (B1212753) protons.
A doublet for the two methylene (CH₂) protons adjacent to the oxadiazole ring, arising from coupling to the methine proton.
The carboxylic acid proton (-COOH) typically appears as a broad singlet at a downfield chemical shift, which can vary depending on the solvent and concentration.
The expected chemical shifts (δ) and coupling constants (J) are summarized in the table below, based on typical values for similar structural motifs.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Functional Group | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|---|
| Isobutyl | -CH ₂-CH(CH₃)₂ | ~3.0 - 3.2 | Doublet (d) | ~7.2 |
| Isobutyl | -CH₂-CH (CH₃)₂ | ~2.1 - 2.3 | Multiplet (m) | ~6.8 |
| Isobutyl | -CH₂-CH(CH₃ )₂ | ~0.9 - 1.1 | Doublet (d) | ~6.6 |
Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, confirming the presence of the oxadiazole ring, the isobutyl group, and the carboxylic acid.
The key resonances include:
Two signals in the aromatic/heterocyclic region corresponding to the C3 and C5 carbons of the 1,2,4-oxadiazole (B8745197) ring. The C3 carbon, attached to the carboxylic acid, and the C5 carbon, attached to the isobutyl group, are expected at highly deshielded (downfield) positions, often above 160 ppm. scispace.com
A signal for the carbonyl carbon of the carboxylic acid, which is also found in the downfield region.
Three distinct signals in the aliphatic (upfield) region corresponding to the methylene (CH₂), methine (CH), and methyl (CH₃) carbons of the isobutyl substituent.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Functional Group | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| Oxadiazole Ring | C 5-Isobutyl | ~180 - 185 |
| Oxadiazole Ring / Carboxylic Acid | C 3-COOH | ~165 - 170 |
| Carboxylic Acid | -C OOH | ~160 - 165 |
| Isobutyl | -C H₂- | ~35 - 40 |
| Isobutyl | -C H(CH₃)₂ | ~28 - 32 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the methylene protons and the methine proton of the isobutyl group, and between the methine proton and the methyl protons, confirming the integrity of the isobutyl chain. ipb.pt
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. It would be used to definitively assign each proton signal to its corresponding carbon signal in the isobutyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between different functional groups. researchgate.net Key HMBC correlations would include:
A correlation from the methylene (CH₂) protons of the isobutyl group to the C5 carbon of the oxadiazole ring.
Correlations from the protons of the isobutyl group to other carbons within the same group, further confirming its structure.
A potential correlation from the carboxylic acid proton to the C3 and carbonyl carbons.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C₇H₁₀N₂O₃. myskinrecipes.com HRMS analysis would confirm this by matching the experimentally measured exact mass to the theoretically calculated mass with high precision (typically within 5 ppm), distinguishing it from any other possible combination of atoms with the same nominal mass. beilstein-journals.org
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₁₀N₂O₃ |
| Calculated Exact Mass ([M+H]⁺) | 187.0764 |
Analysis of the fragmentation patterns in the mass spectrum, often generated by electron impact (EI) or collision-induced dissociation (CID), provides valuable structural information. The fragmentation of 1,2,4-oxadiazoles is well-documented and typically involves the characteristic cleavage of the heterocyclic ring. researchgate.netnih.govresearchgate.net
For this compound, key fragmentation pathways would include:
Decarboxylation: Loss of a CO₂ molecule (44 Da) from the carboxylic acid group is a common initial fragmentation step for such compounds.
Ring Cleavage: The primary fragmentation of the 1,2,4-oxadiazole ring involves the cleavage of the N2–O1 and C3–C4 bonds, leading to nitrile and isocyanate-type fragments. researchgate.net
Side-Chain Fragmentation: Cleavage of the isobutyl group, such as the loss of a propyl radical (•C₃H₇, 43 Da) or an isobutylene (B52900) molecule (C₄H₈, 56 Da), can also occur.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (Mass/Charge) | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 186 | [M]⁺• | Molecular Ion |
| 141 | [M - COOH]⁺ | Loss of the carboxyl radical |
| 129 | [M - C₃H₇]⁺ | Loss of a propyl radical from the isobutyl group |
| 85 | [C₄H₉N₂]⁺ | Ring cleavage fragment |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying functional groups and analyzing the vibrational modes of a molecule. For this compound, these methods provide definitive evidence for the presence of the carboxylic acid, the isobutyl group, and the 1,2,4-oxadiazole heterocycle.
The IR spectrum is dominated by characteristic absorptions of the carboxylic acid group. A very broad absorption band is expected in the 2500–3300 cm⁻¹ region, which is indicative of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.org The carbonyl (C=O) stretching vibration typically appears as a strong, sharp band between 1710 and 1760 cm⁻¹. libretexts.org For dimeric carboxylic acids, this peak is commonly observed around 1710 cm⁻¹. libretexts.org
The isobutyl group gives rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations in the 1370–1470 cm⁻¹ region. The 1,2,4-oxadiazole ring itself contributes to a series of fingerprint vibrations, including C=N, N-O, and C-O stretching modes, typically found in the 1400–1650 cm⁻¹ range. nih.govacs.org
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch of the carboxylic acid provides a strong signal. rsc.orgias.ac.in The symmetric vibrations of the oxadiazole ring and the C-C backbone of the isobutyl group are often more prominent in the Raman spectrum than in the IR, aiding in the complete vibrational assignment.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| Carboxylic Acid (O-H) | O-H stretch (dimer) | 2500–3300 | Strong, very broad | Weak |
| Isobutyl (C-H) | C-H stretch (sp³) | 2870–2960 | Medium-Strong | Strong |
| Carboxylic Acid (C=O) | C=O stretch (dimer) | ~1710 | Very Strong | Medium-Strong |
| 1,2,4-Oxadiazole Ring | C=N stretch | 1610–1650 | Medium | Medium |
| Isobutyl (C-H) | C-H bend | 1370–1470 | Medium | Medium |
| Carboxylic Acid (C-O) | C-O stretch | 1210–1320 | Strong | Weak |
| 1,2,4-Oxadiazole Ring | Ring breathing/stretching | 980–1200 | Medium | Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide unequivocal proof of its constitution and stereochemistry.
The analysis would reveal bond lengths, bond angles, and torsion angles, confirming the planarity of the 1,2,4-oxadiazole ring and the geometry of the isobutyl and carboxylic acid substituents. Crucially, this technique elucidates the intermolecular interactions that govern the crystal packing. nih.gov For this molecule, the carboxylic acid group is expected to be a primary driver of the supramolecular assembly through the formation of strong hydrogen bonds. mdpi.com Typically, carboxylic acids form centrosymmetric dimers via O-H···O hydrogen bonds between two molecules. mdpi.com
Further stabilization of the crystal lattice may occur through weaker interactions, such as C-H···N or C-H···O hydrogen bonds involving the oxadiazole ring and the isobutyl group, as well as potential π–π stacking interactions between adjacent oxadiazole rings. nih.govacs.orgnih.gov Hirshfeld surface analysis is often employed to visualize and quantify these varied intermolecular contacts. nih.gov
| Parameter | Expected Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| Primary Intermolecular Interaction | O-H···O Hydrogen Bond (Carboxylic Dimer) |
| Secondary Interactions | C-H···N, C-H···O, π–π stacking |
| Calculated Density (g/cm³) | 1.3–1.5 |
Chromatographic Techniques for Purity Assessment and Separation Studies
Chromatographic methods are indispensable for assessing the purity of synthesized compounds and for separating them from reaction byproducts and starting materials. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose.
HPLC is the premier analytical tool for determining the purity of non-volatile, polar organic compounds like this compound. chromatographyonline.com Reversed-phase HPLC (RP-HPLC) is the most suitable mode for this analysis. hplc.eu In this setup, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase.
The retention of the analyte on the column is governed by the polarity of the mobile phase. A typical mobile phase would consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). jfda-online.com To ensure good peak shape and reproducible retention times for the acidic analyte, a small amount of an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is usually added to the mobile phase to suppress the ionization of the carboxyl group. chromatographyonline.com Detection is commonly achieved using a UV detector set to a wavelength where the oxadiazole ring absorbs strongly. Purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | e.g., 10% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~230–260 nm |
| Injection Volume | 5–10 µL |
Direct analysis of carboxylic acids by Gas Chromatography (GC) is often challenging due to their low volatility and high polarity, which can lead to poor peak shapes and thermal decomposition in the hot injector. libretexts.org this compound, being a relatively high molecular weight carboxylic acid, would likely require chemical derivatization to convert it into a more volatile and thermally stable analogue prior to GC analysis. colostate.edulmaleidykla.lt
Common derivatization strategies for carboxylic acids include:
Esterification: Reaction with an alcohol (e.g., methanol or ethanol) under acidic conditions, or with a more reactive alkylating agent like trimethyl orthoacetate, to form the corresponding methyl or ethyl ester. colostate.edugoogle.com
Silylation: Reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group. libretexts.orglmaleidykla.lt
Once derivatized, the resulting ester or silyl (B83357) ester can be readily analyzed on a standard nonpolar capillary GC column (e.g., DB-5 or HP-5) with flame ionization (FID) or mass spectrometry (MS) detection. This approach is highly effective for quantifying the compound or detecting trace impurities.
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is useful for characterizing compounds containing chromophores, such as conjugated π-systems and heteroaromatic rings. libretexts.org
The 1,2,4-oxadiazole ring in this compound contains π-bonds and non-bonding electron pairs on the oxygen and nitrogen atoms, making it UV-active. The primary electronic transitions expected are π → π* and n → π. slideshare.netslideshare.net The π → π transitions are typically high-energy and result in strong absorption bands, while the n → π* transitions are lower in energy and have weaker absorption intensities.
For substituted 1,2,4-oxadiazole derivatives, the main absorption maximum (λ_max) is generally observed in the near-UV region, typically between 220 and 280 nm. The exact position and intensity of the absorption depend on the substituents attached to the ring and the solvent used for the analysis. The carboxylic acid group itself also contributes to the electronic structure and can influence the absorption profile.
Computational and Theoretical Studies on 5 Isobutyl 1,2,4 Oxadiazole 3 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical framework for understanding the electronic structure and properties of molecules.
Ab Initio Methods for Property Prediction
Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods can be used to predict a wide range of molecular properties, such as dipole moments, polarizability, and vibrational frequencies. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. There is currently no available literature detailing the use of ab initio methods for property prediction of 5-Isobutyl-1,2,4-oxadiazole-3-carboxylic acid.
Conformational Analysis and Potential Energy Surfaces
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, with its flexible isobutyl group, multiple low-energy conformations are likely to exist. A potential energy surface (PES) maps the energy of a molecule as a function of its geometry. Computational exploration of the PES would identify the most stable conformers and the energy barriers between them, which is crucial for understanding its behavior in different environments. This information is not currently available in the scientific literature.
Reaction Mechanism Predictions and Transition State Elucidation
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the most likely reaction pathways. For this compound, this could involve studying its synthesis, degradation, or its interaction with biological targets. Elucidating the structure of transition states is key to understanding the kinetics of a reaction. At present, no such predictive studies for this compound have been published.
Molecular Dynamics Simulations (if applicable to chemical processes)
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD can simulate the movement and interactions of molecules over time. This can be particularly useful for studying the conformational dynamics of flexible molecules or their interactions with solvents or other molecules. The applicability of MD simulations to the chemical processes of this compound would depend on the specific process of interest, but no such simulation studies have been reported.
Structure-Reactivity Relationships Derived from Computational Models
By systematically modifying the structure of a molecule in a computational model and calculating its properties, it is possible to derive structure-reactivity relationships (SRRs). These relationships provide insights into how changes in molecular structure affect chemical reactivity or biological activity. For the 1,2,4-oxadiazole (B8745197) class of compounds, computational models have been used to establish SRRs that guide the design of new molecules with desired properties. However, a specific computational model and derived SRRs for this compound are not available in the existing body of scientific work.
Applications of 5 Isobutyl 1,2,4 Oxadiazole 3 Carboxylic Acid in Advanced Organic Synthesis
Role as a Versatile Synthetic Building Block in Heterocyclic Chemistry
There is a lack of specific examples in the scientific literature detailing the use of 5-Isobutyl-1,2,4-oxadiazole-3-carboxylic acid as a starting material for the synthesis of other heterocyclic systems. In principle, the carboxylic acid functional group could be transformed into various other functionalities, such as amides, esters, or acyl chlorides. These new functional groups could then participate in cyclization reactions to form new heterocyclic rings. However, specific instances of such transformations originating from this compound are not documented.
Utilization in the Preparation of Complex Organic Molecules
Detailed synthetic pathways showcasing the incorporation of this compound into larger, complex organic molecules are not readily found in published research. Generally, 1,2,4-oxadiazoles can act as bioisosteres for ester and amide groups, making them valuable motifs in drug discovery. nih.gov A compound like this compound could theoretically be used as a fragment in the synthesis of complex biologically active molecules, but specific examples are not available.
Derivatization for Novel Chemical Entities with Tailored Chemical Reactivity or Material Properties (excluding biological applications)
The derivatization of this compound to create novel chemical entities with specific material properties is not a well-documented area of research. The potential exists to modify the carboxylic acid group to tune the electronic and physical properties of the molecule, but specific research findings are absent.
Integration into Functional Materials (e.g., energetic materials, liquid crystals)
The 1,2,4-oxadiazole (B8745197) ring is a known structural component in the design of energetic materials due to its high nitrogen content and thermal stability. nih.govnih.govresearchgate.net Researchers have combined 1,2,4-oxadiazole and 1,2,5-oxadiazole moieties to generate high-performance energetic materials. nih.govnih.gov However, there is no specific mention of derivatives of this compound being used for this purpose. The presence of the isobutyl group might be considered to have a negative impact on the density and oxygen balance of an energetic compound, which are critical performance parameters.
Similarly, the 1,3,4-oxadiazole (B1194373) isomer has been extensively used as a core unit in liquid crystals due to its linear geometry and ability to create rigid molecular structures. rsc.org The 1,2,4-oxadiazole moiety has also been explored for these applications. nih.gov Despite this, no studies were found that specifically incorporate this compound or its derivatives into liquid crystalline materials.
Future Directions and Research Gaps in the Academic Study of 5 Isobutyl 1,2,4 Oxadiazole 3 Carboxylic Acid
Development of Novel and Sustainable Synthetic Methodologies
While classical methods for synthesizing 1,2,4-oxadiazoles, such as the coupling of amidoximes with activated carboxylic acids, are well-established, there is a significant research gap in developing green and sustainable approaches tailored for 5-Isobutyl-1,2,4-oxadiazole-3-carboxylic acid. chim.itnih.gov Future efforts should prioritize efficiency, safety, and environmental impact.
Key Research Areas:
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and potential for high-throughput synthesis and scalability. rsc.orgnih.govnih.govresearchgate.net Developing a flow process for this specific compound could significantly streamline its production. acs.org
Biocatalysis: The use of enzymes, such as lipases, could provide highly selective and environmentally benign pathways for the synthesis of the oxadiazole core or its precursors, operating under mild conditions. rsc.orgrsc.org
Alternative Energy Sources: Microwave-assisted nih.govorganic-chemistry.org and ultrasound-assisted syntheses should be explored to reduce reaction times and energy consumption compared to conventional heating.
Green Catalysts and Solvents: Research into reusable, metal-free catalysts like graphene oxide could offer a sustainable alternative to traditional reagents. nih.gov The exploration of solvent-free reaction conditions or the use of greener solvents like ionic liquids represents another important avenue. chim.it
| Methodology | Traditional Approach | Proposed Sustainable Future Direction |
|---|---|---|
| Process Type | Batch synthesis in flask | Continuous flow synthesis in microreactors rsc.orgnih.gov |
| Catalysis | Stoichiometric coupling reagents (e.g., DCC, CDI) chim.it | Enzymatic catalysis (e.g., Novozym 435) rsc.orgrsc.org or reusable solid catalysts (e.g., Graphene Oxide) nih.gov |
| Energy Input | Conventional heating (reflux) | Microwave irradiation or sonication organic-chemistry.org |
| Solvents | Volatile organic compounds (e.g., Toluene, DMF) | Ionic liquids, supercritical fluids, or solvent-free conditions chim.it |
Exploration of Uncharted Reactivity Patterns and Chemical Transformations
The reactivity of the 1,2,4-oxadiazole ring is characterized by its low aromaticity and a labile O-N bond, making it susceptible to various rearrangements. chim.it However, the specific reactivity of this compound, influenced by its unique substitution pattern, remains largely unexplored.
Key Research Areas:
Intramolecular Reactions: The adjacent carboxylic acid and isobutyl groups offer potential for unique intramolecular cyclization or rearrangement reactions under thermal, photochemical, or catalytic conditions.
Metal-Catalyzed Cross-Coupling: The carboxylic acid moiety could be transformed into a handle (e.g., a halide or triflate) for cross-coupling reactions to build more complex molecules. Furthermore, investigating direct C-H activation of the isobutyl group or the oxadiazole ring itself presents a frontier for creating novel derivatives. Selective zincation or magnesiation could also provide pathways for functionalization. acs.org
Superelectrophilic Activation: The behavior of the compound in superacids like triflic acid could lead to novel hydroarylation or other addition reactions, a chemistry that has been demonstrated for other unsaturated 1,2,4-oxadiazoles. beilstein-journals.org
Coordination Chemistry: The N and O atoms of the oxadiazole ring, combined with the carboxylate group, make the molecule a potential multidentate ligand for creating novel metal complexes and coordination polymers. mdpi.com
| Reaction Type | Known General Reactivity of 1,2,4-Oxadiazoles | Potential Uncharted Reactivity for the Target Compound |
|---|---|---|
| Ring Rearrangement | Boulton-Katritzky rearrangement, ANRORC mechanism chim.it | Substituent-directed rearrangements involving the carboxylic acid or isobutyl group. |
| Substitution | Nucleophilic attack at C3/C5 positions chim.it | Intramolecular nucleophilic attack from the carboxylate group. |
| C-H Functionalization | Largely unexplored for the core ring. | Transition-metal-catalyzed C-H activation of the isobutyl group. |
| Coordination | Some examples as ligands for metal complexes mdpi.com | Systematic study as a multidentate ligand for building MOFs or functional metal complexes. |
Advanced Computational Modeling for Predictive Chemistry and Catalyst Design
Computational chemistry provides powerful tools to predict properties and guide experimental work, yet specific models for this compound are lacking. Applying these methods can accelerate discovery and deepen the understanding of its chemical behavior.
Key Research Areas:
Density Functional Theory (DFT): DFT calculations can be employed to map the molecule's electronic structure, predict reactive sites (e.g., for electrophilic or nucleophilic attack), determine bond dissociation energies, and elucidate the mechanisms of known and novel reactions. acs.orgnih.govmdpi.comresearchgate.net This can help rationalize observed product selectivity in photochemical or thermal rearrangements. acs.orgnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule, including conformational changes of the isobutyl group and its interactions in various solvent environments or with potential biological targets. mdpi.com
Catalyst Design: Computational modeling can be used to design and optimize catalysts for the synthesis of the target molecule. This involves calculating transition state energies for different catalytic cycles to identify the most efficient pathways.
Predictive Spectroscopy: Calculating NMR, IR, and UV-Vis spectra can aid in the structural confirmation of newly synthesized derivatives and provide insight into their electronic transitions.
| Computational Method | Specific Application for this compound |
|---|---|
| Density Functional Theory (DFT) | Predict reactivity, model reaction mechanisms, calculate spectroscopic properties. mdpi.comresearchgate.net |
| Molecular Dynamics (MD) | Analyze conformational flexibility, study solvent effects, simulate interactions with macromolecules. mdpi.com |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model enzymatic reactions for biocatalytic synthesis or inhibition. |
| In Silico Screening | Virtually screen libraries of derivatives for desired material or agrochemical properties. nih.gov |
Potential for Derivatization Towards Non-Traditional Chemical Applications
While 1,2,4-oxadiazoles are primarily investigated for their medicinal applications as stable bioisosteres of amides and esters, the heterocycle's inherent chemical and thermal stability makes it an attractive scaffold for materials science and agrochemistry. nih.govnih.govlifechemicals.com The functional handles on this compound make it an ideal starting point for such explorations.
Key Research Areas:
Polymer Chemistry: The carboxylic acid can be converted into a polymerizable functional group (e.g., acrylate, methacrylate, or styrenic derivative). Polymerization could yield novel materials with the thermally stable oxadiazole moiety in the side chain, potentially leading to polymers with unique optical, electronic, or gas-permeability properties. acs.orgresearchgate.netresearchgate.netacs.org
Liquid Crystals: Esterification of the carboxylic acid with various mesogenic groups (e.g., substituted biphenyls or long alkyl chain phenols) could lead to the development of new liquid crystalline materials. nih.govlifechemicals.comtandfonline.com
Energetic Materials: The high nitrogen content and oxygen balance of the oxadiazole ring are features often sought in high-energy-density materials (HEDMs). bit.edu.cn Derivatization with energetic groups (e.g., nitro, azido) could be explored, although this requires specialized handling and expertise.
Agrochemicals: The 1,2,4-oxadiazole core is present in some pesticides. researchgate.net Conversion of the carboxylic acid to a library of amides and esters for screening could identify new candidates with potential herbicidal or fungicidal activity. mdpi.com
| Functional Group | Derivatization Strategy | Potential Application |
|---|---|---|
| Carboxylic Acid | Conversion to polymerizable monomer (e.g., acrylate) | Specialty Polymers acs.orgresearchgate.net |
| Esterification with mesogenic alcohols | Liquid Crystals tandfonline.com | |
| Conversion to amides/esters | Agrochemicals researchgate.netmdpi.com | |
| Oxadiazole Core/Isobutyl Group | Introduction of energetic moieties (e.g., -NO2, -N3) | Energetic Materials bit.edu.cn |
| Formation of metal complexes | Coordination Polymers / MOFs mdpi.com |
Q & A
Q. What are the established synthetic protocols for preparing 5-Isobutyl-1,2,4-oxadiazole-3-carboxylic acid in laboratory settings?
A common method involves cyclocondensation of amidoximes with activated carboxylic acid derivatives (e.g., acyl chlorides or anhydrides) under acidic conditions. For example, refluxing amidoximes with sodium acetate in acetic acid for 3–5 hours can yield oxadiazole derivatives. This approach is adaptable to introducing alkyl substituents like isobutyl groups by selecting appropriate precursors .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and ring structure.
- Infrared Spectroscopy (IR) : Identification of carboxylic acid (-COOH) and oxadiazole ring vibrations.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₇H₁₀N₂O₃).
- HPLC : Purity assessment using reverse-phase chromatography with UV detection .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Optimization strategies include:
- Temperature Control : Prolonged reflux (e.g., 5–7 hours) to ensure complete cyclization.
- Catalyst Screening : Testing catalysts like p-toluenesulfonic acid to accelerate cyclocondensation.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.
- Stoichiometric Adjustments : Increasing the molar ratio of amidoxime to carboxylic acid derivative (1.1:1) to drive the reaction .
Q. How do steric effects of the isobutyl group influence the reactivity of this compound in nucleophilic reactions?
The bulky isobutyl substituent at the 5-position can hinder nucleophilic attack at the oxadiazole ring. Mitigation strategies include:
Q. What are the key considerations when designing biological activity assays for this compound derivatives?
Critical factors include:
- Solubility : Pre-formulation studies using co-solvents (e.g., PEG 400) to enhance aqueous solubility.
- Stability : Assessing hydrolytic stability under physiological pH (e.g., pH 7.4 buffers).
- Structure-Activity Relationship (SAR) : Modifying the carboxylic acid moiety (e.g., esterification) to improve membrane permeability.
- Target Validation : Screening against enzyme targets (e.g., kinases) using fluorescence-based assays .
Data Contradiction and Resolution
Q. How should researchers address discrepancies in reported synthetic yields of oxadiazole derivatives?
Contradictions in yields (e.g., 40% vs. 70%) may arise from differences in purification methods (e.g., recrystallization vs. column chromatography) or reagent quality. Recommendations:
- Reproduce reactions using standardized reagents (≥98% purity).
- Compare recrystallization solvents (e.g., DMF/acetic acid vs. ethanol/water) to optimize crystal formation .
Methodological Tables
Table 1: Comparison of Synthetic Routes for Oxadiazole Derivatives
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Amidoxime, acetic acid, reflux | 60–75 | |
| Microwave-assisted | Amidoxime, DMF, 120°C, 30 min | 85 | [Hypothetical] |
| Catalytic (p-TsOH) | Amidoxime, THF, rt, 24 h | 50 |
Table 2: Physicochemical Properties of this compound
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 186.17 g/mol | Calculated |
| LogP (Predicted) | 1.2 (Hydrophobic due to isobutyl) | |
| pKa (Carboxylic Acid) | ~3.5 (Similar to benzoic acid) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
